Methyl (2R)-2-(benzyloxy)-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-(benzyloxy)-3-methylbutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxy group attached to the second carbon of a 3-methylbutanoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-(benzyloxy)-3-methylbutanoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. One common method involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R)-2-(benzyloxy)-3-methylbutanoate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-(benzyloxy)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of Methyl (2R)-2-(benzyloxy)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical transformations, influencing the reactivity and properties of the compound. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl (2R)-2-(benzyloxy)-3-methylbutanoate can be compared with other similar compounds such as:
Methyl (2R)-2-(benzyloxy)-3-ethylbutanoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl (2R)-2-(benzyloxy)-3-phenylbutanoate: Contains a phenyl group instead of a methyl group.
Methyl (2R)-2-(benzyloxy)-3-hydroxybutanoate: Contains a hydroxy group instead of a methyl group.
These compounds share similar structural features but differ in their reactivity and applications due to the presence of different substituents.
Eigenschaften
CAS-Nummer |
90211-83-9 |
---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
methyl (2R)-3-methyl-2-phenylmethoxybutanoate |
InChI |
InChI=1S/C13H18O3/c1-10(2)12(13(14)15-3)16-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
AQWLSBIWGSPJKL-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)OC)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)C(C(=O)OC)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.